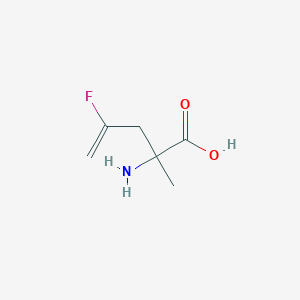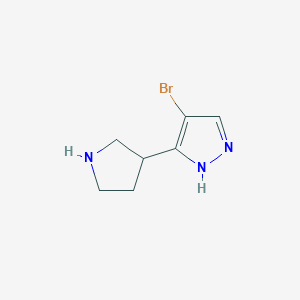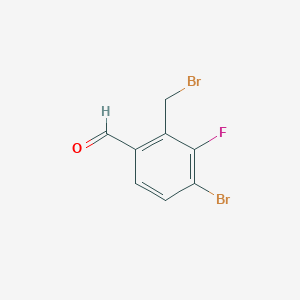
4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of bromine, fluorine, and aldehyde functional groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a fluorobenzaldehyde derivative, followed by further functional group modifications. The reaction conditions often require the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) .
Industrial production methods may involve optimized processes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can replace bromine with groups like amines or thiols.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, facilitated by palladium catalysts .
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde exerts its effects is primarily through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the bromine and fluorine atoms influence the compound’s reactivity and stability. These interactions can modulate various molecular targets and pathways, making the compound useful in mechanistic studies and as a precursor for bioactive molecules .
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-2-(bromomethyl)-3-fluorobenzaldehyde include other polysubstituted benzaldehydes, such as:
4-Bromo-2-fluorobenzaldehyde: Lacks the bromomethyl group, resulting in different reactivity and applications.
4-Bromo-2,5-difluorobenzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in synthetic applications.
Conclusion
This compound is a valuable compound in organic chemistry and scientific research. Its unique structure and reactivity make it a versatile building block for the synthesis of complex molecules and a useful tool in various applications, from drug discovery to industrial production.
Propiedades
Fórmula molecular |
C8H5Br2FO |
|---|---|
Peso molecular |
295.93 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5Br2FO/c9-3-6-5(4-12)1-2-7(10)8(6)11/h1-2,4H,3H2 |
Clave InChI |
YHVUAJYENGNALV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C=O)CBr)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
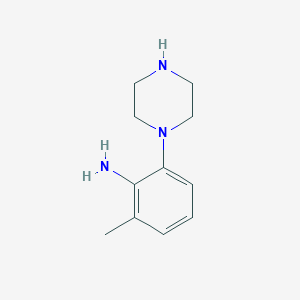
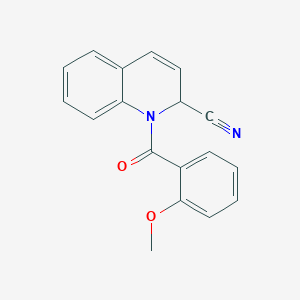



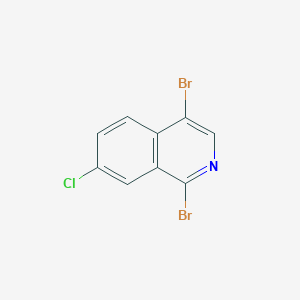

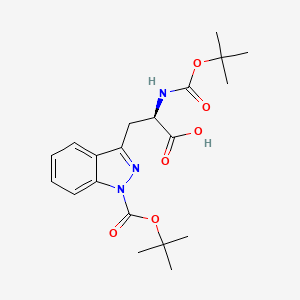
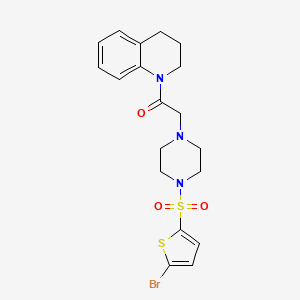
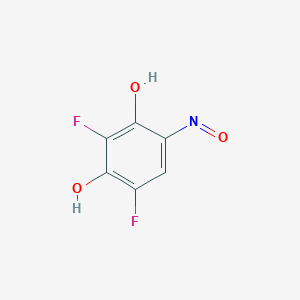
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
